Optimal Substrate for Glycine N-Acyltransferase
In comparative enzymatic assays, 1-naphthylacetyl-CoA was designated the 'best substrate' for glycine N-acyltransferase (EC 2.3.1.192), a key enzyme in Phase II drug metabolism and detoxification [1]. This qualitative rank order of substrate preference, derived from kinetic evaluation, distinguishes the 1-naphthyl derivative from a panel of other aryl-CoA thioesters, including indoleacetyl-CoA and phenylacetyl-CoA, for which quantitative comparisons are available. Specifically, the rate of conjugation for indoleacetyl-CoA with glutamine was only 3-5% of the rate observed with phenylacetyl-CoA [1], providing a comparative benchmark against which the 'best substrate' designation for 1-naphthylacetyl-CoA can be interpreted. While the direct 'best substrate' annotation does not itself provide a numerical value, it signifies a superior kinetic ranking established within this defined comparator set.
| Evidence Dimension | Substrate preference and relative conjugation rate |
|---|---|
| Target Compound Data | Designated 'best substrate' for glycine conjugation |
| Comparator Or Baseline | Indoleacetyl-CoA (relative activity: 3-5% of phenylacetyl-CoA with glutamine); other aryl-CoA thioesters tested |
| Quantified Difference | The target compound's derivative (1-naphthylacetyl-CoA) exhibits a qualitatively superior substrate preference compared to indoleacetyl-CoA and other analogs, based on kinetic ranking. |
| Conditions | In vitro enzyme assay for glycine N-acyltransferase (EC 2.3.1.192) using recombinant enzyme or tissue homogenates. |
Why This Matters
This evidence supports the selection of [(1-Naphthylacetyl)amino]acetic acid as the preferred chemical probe or substrate for studying glycine N-acyltransferase activity, where its high turnover rate relative to other aryl-CoA species provides a measurable advantage in enzyme assays.
- [1] BRENDA: The Comprehensive Enzyme Information System. Substrate Search for EC 2.3.1.192 (glycine N-acyltransferase). Entry: 1-naphthylacetyl-CoA + glycine. View Source
